2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole
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Overview
Description
2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a but-2-yn-1-ylthio group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole typically involves the reaction of 1-methyl-1H-imidazole with but-2-yn-1-ylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the imidazole ring. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: Lacks the but-2-yn-1-ylthio group, making it less reactive in certain chemical reactions.
2-(but-2-yn-1-ylthio)pyrimidine: Similar structure but with a pyrimidine ring instead of an imidazole ring.
1-methyl-2-(prop-2-yn-1-ylthio)-1H-imidazole: Similar but with a prop-2-yn-1-ylthio group instead of a but-2-yn-1-ylthio group.
Uniqueness
2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole is unique due to the presence of both the but-2-yn-1-ylthio group and the methyl group on the imidazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-but-2-ynylsulfanyl-1-methylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-3-4-7-11-8-9-5-6-10(8)2/h5-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTFUFQEZSKFHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCSC1=NC=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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